2,4-Diamino-6,7-diisopropylpteridine
Overview
Description
2,4-Diamino-6,7-diisopropylpteridine is a pteridine derivative known for its valuable role in organic synthesis. This compound is characterized by its ability to act as a nucleophile and an intermediate in various chemical reactions, making it a significant reagent in the synthesis of heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6,7-diisopropylpteridine typically involves the reaction of appropriate pteridine precursors with isopropylamine under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6,7-diisopropylpteridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pteridine oxides.
Reduction: It can be reduced to form dihydropteridine derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles to form substituted pteridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Pteridine oxides.
Reduction: Dihydropteridine derivatives.
Substitution: Substituted pteridines with various functional groups.
Scientific Research Applications
2,4-Diamino-6,7-diisopropylpteridine has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition studies.
Medicine: Explored for its antimalarial properties and potential therapeutic applications.
Industry: Utilized in the development of materials for electronic and photovoltaic applications.
Mechanism of Action
The mechanism of action of 2,4-diamino-6,7-diisopropylpteridine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby interfering with their normal function. The pathways involved include the inhibition of folate metabolism, which is crucial for the survival of certain microorganisms .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6,7-diphenylpteridine: Another pteridine derivative with similar chemical properties but different substituents.
2,4-Diamino-6,7-dimethylpteridine: A compound with methyl groups instead of isopropyl groups.
Uniqueness
2,4-Diamino-6,7-diisopropylpteridine is unique due to its specific isopropyl substituents, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
6,7-di(propan-2-yl)pteridine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11/h5-6H,1-4H3,(H4,13,14,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVXWXAMTVJGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191512 | |
Record name | O 129 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3810-29-5 | |
Record name | O 129 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O 129 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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